molecular formula C5H3NO4 B1198717 2-Furancarboxaldehyde, 4-nitro- CAS No. 57500-49-9

2-Furancarboxaldehyde, 4-nitro-

Cat. No.: B1198717
CAS No.: 57500-49-9
M. Wt: 141.08 g/mol
InChI Key: LRRBMMMGCYHUNI-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 4-nitro- is a chemical compound that has garnered significant interest due to its unique physical and chemical properties. This compound is part of the furan family, which is known for its reactivity and versatility in various chemical processes. It is commonly used in research and industrial applications due to its diverse range of uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furancarboxaldehyde, 4-nitro- typically involves the nitration of 2-Furancarboxaldehyde. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 4-position of the furan ring .

Industrial Production Methods: Industrial production of 2-Furancarboxaldehyde, 4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are crucial to achieving high purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Furancarboxaldehyde, 4-nitro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-nitro-2-furancarboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of 2-Furancarboxaldehyde, 4-nitro- can yield 4-amino-2-furancarboxaldehyde using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The nitro group in 2-Furancarboxaldehyde, 4-nitro- can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 4-nitro-2-furancarboxylic acid.

    Reduction: 4-amino-2-furancarboxaldehyde.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

2-Furancarboxaldehyde, 4-nitro- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furan ring can also participate in various chemical reactions, contributing to its overall activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s reactivity plays a crucial role in its effects .

Comparison with Similar Compounds

    2-Furancarboxaldehyde (Furfural): A related compound with similar reactivity but without the nitro group.

    5-Hydroxymethyl-2-furancarboxaldehyde (5-HMF): Another furan derivative with a hydroxymethyl group instead of a nitro group.

    2,5-Furandicarboxylic Acid: A disubstituted furan compound with carboxylic acid groups at the 2 and 5 positions.

Uniqueness: 2-Furancarboxaldehyde, 4-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in research and industrial settings .

Properties

IUPAC Name

4-nitrofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4/c7-2-5-1-4(3-10-5)6(8)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRBMMMGCYHUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973043
Record name 4-Nitrofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57500-49-9
Record name 4-Nitrofurfural
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057500499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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